2-Fluoro-4-iodoaniline

Catalog No.
S571251
CAS No.
29632-74-4
M.F
C6H5FIN
M. Wt
237.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-iodoaniline

CAS Number

29632-74-4

Product Name

2-Fluoro-4-iodoaniline

IUPAC Name

2-fluoro-4-iodoaniline

Molecular Formula

C6H5FIN

Molecular Weight

237.01 g/mol

InChI

InChI=1S/C6H5FIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2

InChI Key

CUMTUBVTKOYYOU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)F)N

Synonyms

2-Fluoro-4-iodobenzenamine; 2-Fluoro-4-iodobenzenamine; 2-Fluoro-4-iodophenylamine; 4-Iodo-2-fluoroaniline; NSC 146507

Canonical SMILES

C1=CC(=C(C=C1I)F)N

Precursor for Medicinal Chemistry

-FIA can serve as a valuable building block in the synthesis of novel pharmaceuticals due to the presence of the fluorine and iodine substituents, which can influence the biological properties of the resulting molecule. Studies have explored its use as a precursor for:

  • Antimicrobial agents: Researchers have investigated the potential of 2-FIA derivatives as antimicrobial agents, particularly against various bacterial strains. One study [] reported the synthesis and evaluation of 2-FIA derivatives containing different substituents, demonstrating promising antibacterial activity against specific Gram-positive bacteria.
  • Anticancer agents: The introduction of fluorine and iodine moieties into aromatic structures has been associated with potential anticancer properties. Studies have explored the synthesis and evaluation of 2-FIA derivatives as potential anticancer agents, with some demonstrating cytotoxicity against specific cancer cell lines [].

2-FIA is not found naturally and is produced through laboratory processes []. Due to the presence of both fluorine and iodine atoms, it serves as a versatile building block for the creation of pharmaceuticals, agrochemicals, and other functional materials [, ].


Molecular Structure Analysis

The key feature of 2-FIA's structure is the aromatic ring (benzene) with a fluorine atom at the second position (ortho) and an iodine atom at the fourth position (para) relative to the amine group (NH2) []. This specific arrangement of functional groups influences the compound's reactivity and makes it suitable for various chemical modifications. The presence of the halogen atoms (fluorine and iodine) allows for further functionalization through well-established coupling reactions in organic chemistry [].


Chemical Reactions Analysis

Synthesis of 2-FIA can be achieved through different methods, but a common approach involves diazotization of 2-fluoro-4-nitroaniline followed by treatment with potassium iodide (KI).

Balanced Chemical Equation:

C6H4FNO2 (aq) + N2(g) + 2 HI (aq) → C6H4FIN (s) + HNO2 (aq) + H2O (l)

2-FIA can undergo various reactions due to the presence of the amine and the halogen groups. Here are some examples:

  • Suzuki-Miyaura Coupling: This reaction allows the attachment of a variety of organic groups to the aromatic ring via the carbon-carbon bond formation between 2-FIA and a boronic acid derivative.
  • Stille Coupling: Similar to Suzuki-Miyaura coupling, Stille coupling enables the introduction of new carbon chains using organotin reagents.
  • Nucleophilic Aromatic Substitution: The good leaving group properties of the fluorine atom make 2-FIA susceptible to nucleophilic aromatic substitution reactions, allowing for the replacement of fluorine with other functional groups.

These reactions highlight the versatility of 2-FIA as a platform for creating diverse functional molecules.


Physical And Chemical Properties Analysis

  • Melting Point: 55-57 °C []
  • Appearance: Solid []
  • Solubility: Data on specific solubility is limited, but expected to be moderately soluble in organic solvents like dichloromethane and dimethylformamide due to the aromatic ring and amine group.
  • Stability: While specific data is unavailable, the presence of the carbon-fluorine bond suggests good chemical stability.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (12.77%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29632-74-4

Wikipedia

2-Fluoro-4-iodoaniline

Dates

Modify: 2023-08-15

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